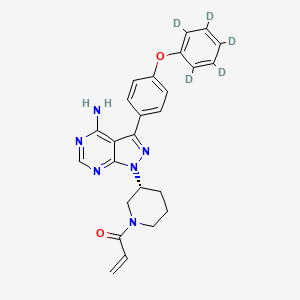

Ibrutinib D5

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPWWZEPKGCCK-OZUAZJOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Principles of Deuteration and Kinetic Isotope Effects in Chemical Biology

Theoretical Basis of Deuterium (B1214612) Kinetic Isotope Effects (DKIE)

The Deuterium Kinetic Isotope Effect is the change in the rate of a chemical reaction when a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D). wikipedia.org This effect arises primarily from the difference in mass between the two isotopes, which influences the vibrational energy of the chemical bond they form.

A chemical bond can be conceptualized as a spring, constantly vibrating. According to quantum mechanics, even at absolute zero, this bond possesses a minimum amount of vibrational energy known as the Zero-Point Energy (ZPE). The ZPE is proportional to the vibrational frequency of the bond, which in turn is inversely proportional to the mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently, a lower ZPE than a corresponding carbon-hydrogen (C-H) bond. wikipedia.org

For a chemical reaction to occur, energy must be supplied to break existing bonds. The energy difference between the ground state (including the ZPE) and the transition state is the activation energy. Because the C-D bond starts from a lower energy level, it requires more energy to reach the transition state where the bond is cleaved. This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart.

DKIEs are categorized into two main types:

Primary Kinetic Isotope Effect (pKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the pKIE (kH/kD) is typically in the range of 6 to 10, indicating that the reaction is 6 to 10 times faster for the hydrogen-containing compound. wikipedia.org

Secondary Kinetic Isotope Effect (sKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than pKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often due to changes in hybridization of the carbon atom to which the isotope is attached.

In some instances, particularly in enzymatic reactions involving proton transfer, the observed DKIE can be exceptionally large. This is often attributed to quantum tunneling , a phenomenon where a particle can pass through an energy barrier that it classically should not be able to surmount. wikipedia.org Due to its wave-like nature, a proton has a certain probability of "tunneling" through the activation barrier. Because tunneling is highly sensitive to mass, the heavier deuterium tunnels at a much lower rate, leading to significantly magnified DKIE values.

Impact of Deuterium Substitution on Carbon-Hydrogen Bond Stability and Cleavage Rates in Biological Systems

The greater strength of the C-D bond compared to the C-H bond has significant consequences in biological systems, particularly in the context of drug metabolism. Many drugs are cleared from the body through metabolic processes, often mediated by enzymes such as the cytochrome P450 (CYP) superfamily. nih.gov These enzymes frequently catalyze oxidative reactions that involve the cleavage of C-H bonds.

By selectively replacing hydrogen with deuterium at metabolically vulnerable positions on a drug molecule, the rate of its breakdown can be significantly reduced. unl.edu This is a direct consequence of the DKIE; the enzymatic reaction that cleaves the C-D bond proceeds more slowly than the cleavage of the C-H bond. This increased metabolic stability can lead to several favorable pharmacokinetic outcomes:

Increased Half-life: A slower rate of metabolism means the drug remains in the body for a longer period, potentially allowing for less frequent dosing.

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By slowing down a particular metabolic pathway, deuteration can reduce the generation of such harmful metabolites.

Metabolic Shunting: If a drug has multiple metabolic pathways, deuterating one site can redirect metabolism towards other pathways. unl.edu This can be advantageous if it leads to the formation of more active or less toxic metabolites.

The following table provides examples of the effect of deuteration on the metabolic stability of various compounds.

| Compound | Deuteration Site | Enzyme System | Observed Effect on Metabolism | Reference |

|---|---|---|---|---|

| Morphine | N-methyl group | Rat liver microsomes | Slower N-demethylation | mdpi.com |

| Butethal | Methylene group | In vivo (mice) | Doubled sleeping time (indicating slower metabolism) | mdpi.com |

| Ethanol | Methylene group | Human P450 2E1 | DKIE on Km of ~3-5, indicating slower initial binding/turnover | nih.gov |

Mechanistic Implications of Deuteration for Enzyme-Substrate Interactions in Research

The strategic use of deuterated substrates is a cornerstone of modern mechanistic enzymology. By measuring the DKIE, researchers can gain invaluable insights into the transition state of an enzyme-catalyzed reaction and the nature of enzyme-substrate interactions.

A significant primary DKIE provides strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the enzymatic reaction. nih.gov The magnitude of the DKIE can also offer clues about the geometry of the transition state. For instance, a linear transfer of a proton from a donor to an acceptor in the enzyme's active site is expected to exhibit a maximal DKIE.

The following table presents DKIE values from studies on different enzymes, illustrating how these data are used to deduce mechanistic details.

| Enzyme | Substrate | Kinetic Parameter | DKIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|---|

| Yeast Alcohol Dehydrogenase | p-methoxybenzyl alcohol | kcat | ~1.2 | Rules out concerted hydride transfer and alcohol deprotonation. | mdpi.com |

| Malate Synthase | (methyl-²H₃)acetyl-CoA | kcat/Km | 2.3 ± 0.3 | Deprotonation is rate-limiting. | nih.gov |

| Choline Oxidase | Fully deuterated choline | D(kcat/Km) | 10.7 | C-H and O-H bonds are cleaved in different steps. | acs.org |

| Cytochrome P450 2E1 | Ethanol | D(V/K) | ~3-5 | C-H bond breaking is partially rate-limiting. | nih.gov |

Furthermore, deuteration can be used to uncover "hidden" kinetic isotope effects. In some multi-step enzymatic reactions, the C-H bond cleavage step may be very fast, but a subsequent slow step masks the DKIE. By using techniques that can measure the rates of individual steps, the intrinsic DKIE of the chemical transformation can be revealed.

The study of enzyme-substrate interactions through deuteration extends beyond simply measuring reaction rates. For example, binding isotope effects (BIEs) can provide information about how the binding of a substrate to an enzyme alters the vibrational environment of C-H bonds, reflecting conformational changes or steric constraints within the active site. nih.gov

Iii. Synthetic Strategies and Chemical Characterization of Ibrutinib D5

Methods for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into organic molecules is a fundamental process in medicinal chemistry and drug development. rsc.org A variety of methods have been developed, ranging from classical exchange reactions to modern catalytic C-H bond functionalization. scielo.org.mxacs.org

Traditional methods often rely on acid- or base-catalyzed exchange of enolizable protons with a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents like DMSO-d₆. scielo.org.mxacs.org However, these methods are often limited to specific types of protons and may lack selectivity in complex molecules. scielo.org.mx More recent advancements include photochemical methods and the use of transition-metal catalysts, which offer milder reaction conditions and broader applicability. rsc.org

Achieving site-selectivity—the ability to introduce deuterium at a specific, desired position within a molecule—is a significant challenge in the synthesis of deuterated compounds. nih.gov Several advanced strategies have been developed to address this.

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE): Iridium-based catalysts are highly effective for the direct and selective deuteration of C-H bonds. acs.orgchemrxiv.org These catalysts can be directed by existing functional groups within the molecule to achieve high regioselectivity. acs.org For instance, N-protecting groups on heterocyclic compounds can direct C-H activation to specific positions. acs.org Supported iridium nanoparticles have also been developed as heterogeneous catalysts for the selective deuteration of arenes and heteroarenes. chemrxiv.org

Silver-Catalyzed C–H Bond Deuteration: Silver-carbonate complexes, when used with specific phosphine (B1218219) ligands, can catalyze the site-selective deuteration of C-H bonds in five-membered aromatic heterocycles, a common scaffold in pharmaceuticals. nih.gov These reactions often target the most acidic C-H bond and can be performed with deuterated methanol (B129727) (CH₃OD) as the isotope source. nih.gov

Base-Mediated Deuteration: A cost-effective and metal-free approach involves using a strong base to promote H-D exchange. acs.orgnih.gov For example, using potassium hydroxide (B78521) in DMSO-d₆ can facilitate the selective deuteration of various electronically distinct molecules. acs.org The electronic properties of the substrate play a crucial role in determining the position and level of deuterium incorporation. acs.orgnih.gov

Copper-Catalyzed Deacylative Deuteration: This method allows for the site-specific and degree-controlled deuteration of alkyl groups. nih.gov It uses a methylketone group as a temporary handle to direct the deuteration, with D₂O serving as the deuterium source. nih.gov

The successful synthesis of a deuterated compound is contingent on confirming its isotopic purity and enrichment. Isotopic enrichment refers to the percentage of molecules in which the target hydrogen atoms have been replaced by deuterium. rsc.orgrsc.org

Even with highly efficient deuteration methods, the final product is often a mixture containing the desired polydeuterated compound along with lower isotopologues (molecules with fewer deuterium atoms than intended) and the original, non-deuterated compound. bvsalud.orgnih.gov Therefore, it is crucial to quantify the distribution of these species. nih.gov The presence of these isotopic impurities can significantly impact the drug's safety and efficacy. bvsalud.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed to determine the isotopic enrichment and confirm the structural integrity of the deuterated compound. rsc.orgrsc.org

| Parameter | Description | Analytical Relevance |

| Isotopic Enrichment | The percentage of a specific isotope (e.g., deuterium) at a given atomic position. | Determines the overall success of the deuteration reaction. |

| Isotopic Purity | The percentage of the desired deuterated isotopologue relative to other isotopologues and non-deuterated species. rsc.org | Critical for ensuring the consistency and performance of the deuterated drug. |

| Isotopologues | Molecules that differ only in their isotopic composition (e.g., d4, d3, d2 versions of a d5 compound). nih.gov | Their presence must be quantified as they are considered an integral part of the API profile. nih.gov |

Synthetic Pathways for Ibrutinib (B1684441) D5

The synthesis of Ibrutinib D5, specifically 1-[(3R)-3-[4-amino-3-[4-(phenoxy-2,3,4,5,6-d5)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one, involves the introduction of five deuterium atoms onto the phenyl ring of the phenoxy group. simsonpharma.comchemscene.com

A common and efficient method for synthesizing this compound involves the use of a deuterated building block in a key cross-coupling reaction. researchgate.net This strategy introduces the deuterium label late in the synthetic sequence, which is often more efficient.

The synthesis utilizes Phenyl-d5-boronic acid (C₆D₅B(OH)₂) as the key deuterated starting material. chemicalbook.comzeotope.comsigmaaldrich.com This compound can be prepared from bromobenzene-d5, which is then reacted with a boronic ester. chemicalbook.com The synthesis of this compound proceeds as follows:

Suzuki Coupling: The core of the synthesis is a Suzuki coupling reaction. researchgate.netwikipedia.org In this step, an intermediate, such as a protected 3-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is arylated with Phenyl-d5-boronic acid. researchgate.net This reaction is typically catalyzed by a palladium complex.

Subsequent Steps: Following the introduction of the deuterated phenoxy group, the synthesis follows the established route for non-deuterated Ibrutinib. This involves coupling with the chiral piperidine (B6355638) side chain, followed by deprotection and acylation with acryloyl chloride to install the reactive Michael acceptor group. researchgate.netgoogle.com

While the arylation with a pre-deuterated building block is a primary route, other methods could potentially be employed to introduce deuterium into the Ibrutinib structure. researchgate.net

H/D Exchange on the Pyrazolopyrimidine Core: The pyrazolopyrimidine core of Ibrutinib could be deuterated via a hydrogen-deuterium exchange reaction. researchgate.net For example, heating the core structure with D₂O in the presence of a palladium on carbon (Pd/C) catalyst at high temperatures could lead to the exchange of protons on the heterocyclic ring system. researchgate.net

Deuteration of the Piperidine Fragment: The piperidine ring could also be a target for deuteration. A synthesis could start from a deuterated N-Boc-pyrrolidin-2-one, which is then converted through a multi-step sequence into the required deuterated piperidine side chain. researchgate.net

Advanced Analytical Characterization Techniques for this compound

To confirm the successful synthesis and purity of this compound, a suite of advanced analytical techniques is essential. These methods verify the molecular structure, confirm the location of the deuterium atoms, and quantify the isotopic enrichment.

| Analytical Technique | Application for this compound Characterization |

| ¹H NMR (Proton NMR) | Used to confirm the overall structure of the molecule. The disappearance or significant reduction of the signal corresponding to the phenyl protons of the phenoxy group provides strong evidence of successful deuteration. wikipedia.orgnih.gov |

| ²H NMR (Deuterium NMR) | Directly observes the deuterium nuclei. A strong peak in the aromatic region of the ²H NMR spectrum confirms the presence and chemical environment of the incorporated deuterium atoms. wikipedia.orgsigmaaldrich.com It is particularly useful for structure verification and enrichment determination in highly deuterated compounds. sigmaaldrich.com |

| ¹³C NMR | Deuterium substitution causes small shifts in the resonance of adjacent ¹³C nuclei (isotopic shifts). nih.gov This can be used to quantify the degree of deuteration at specific sites, especially when analyzing randomly deuterated compounds. nih.gov |

| High-Resolution Mass Spectrometry (HR-MS) | Provides a highly accurate mass measurement of the molecule, allowing for the confirmation of the elemental formula. rsc.orgrsc.org By analyzing the isotopic cluster, HR-MS is a primary tool for calculating the isotopic enrichment and quantifying the distribution of different isotopologues (d0 to d5). rsc.orgnih.govacs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is used to separate this compound from any non-deuterated or partially deuterated impurities before mass analysis, ensuring accurate quantification. nih.govresearchgate.net |

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the isotopic purity of this compound. drugbank.comnih.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to four or five decimal places), which allows for the clear differentiation between molecules with very small mass differences, such as isotopologs. drugbank.com

The molecular formula of Ibrutinib is C₂₅H₂₄N₆O₂ with a monoisotopic mass of approximately 440.196 Da. For this compound, the molecular formula is C₂₅H₁₉D₅N₆O₂, and its theoretical monoisotopic mass is approximately 445.228 Da. chemicalbook.com HRMS can easily distinguish the +5 Da mass shift of the fully deuterated compound from the unlabeled version.

The table below shows the theoretical monoisotopic masses of the protonated molecular ions for the various isotopologs of Ibrutinib.

Table 2: Theoretical m/z Values of Ibrutinib Isotopologs ([M+H]⁺)

| Isotopolog | Formula | Theoretical Monoisotopic Mass [M+H]⁺ (Da) |

|---|---|---|

| Ibrutinib (D0) | [C₂₅H₂₅N₆O₂]⁺ | 441.2034 |

| Ibrutinib D1 | [C₂₅H₂₄DN₆O₂]⁺ | 442.2097 |

| Ibrutinib D2 | [C₂₅H₂₃D₂N₆O₂]⁺ | 443.2160 |

| Ibrutinib D3 | [C₂₅H₂₂D₃N₆O₂]⁺ | 444.2222 |

| Ibrutinib D4 | [C₂₅H₂₁D₄N₆O₂]⁺ | 445.2285 |

| This compound | [C₂₅H₂₀D₅N₆O₂]⁺ | 446.2348 |

Furthermore, in quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the mass difference is utilized to monitor the drug and the internal standard simultaneously. Specific precursor-to-product ion transitions are selected in Multiple Reaction Monitoring (MRM) mode. The distinct mass-to-charge (m/z) ratios for Ibrutinib and this compound ensure that there is no cross-talk between the two analytical channels.

Table 3: Reported MRM Transitions for Ibrutinib and this compound

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

|---|---|---|---|

| Ibrutinib | 441.1 | 304.2 | gmu.edu |

| This compound | 446.2 | 309.2 | gmu.edu |

Compound Index

Iv. Advanced Analytical Methodologies Utilizing Ibrutinib D5 in Bioanalysis

Application of Ibrutinib (B1684441) D5 as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry. Ibrutinib D5 is nearly identical to ibrutinib in its chemical and physical properties but has a higher mass due to the replacement of five hydrogen atoms with deuterium (B1214612). nih.gov This mass difference allows a mass spectrometer to distinguish between the analyte (ibrutinib) and the internal standard (this compound), which is crucial for accurate quantification. ijpronline.comnih.govtandfonline.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise determination of the quantity of a substance in a sample. wikipedia.orgyoutube.com The method involves adding a known amount of an isotopically enriched standard, in this case, this compound, to a sample containing the analyte of interest, ibrutinib. wikipedia.org The SIL-IS is added at the very beginning of the sample preparation process. tandfonline.com

Because the SIL-IS is chemically identical to the analyte, it behaves in the same way during all subsequent steps, including extraction, derivatization, and chromatographic separation. nih.gov Any sample loss or variability that occurs during these steps will affect both the analyte and the internal standard equally. youtube.com

Inside the mass spectrometer, both the analyte and the SIL-IS are ionized and detected. The instrument measures the ratio of the signal intensity of the endogenous analyte to that of the known quantity of the SIL-IS. nih.govwikipedia.org This ratio is then used to calculate the exact concentration of the analyte in the original sample. By using a ratio rather than an absolute signal intensity, the method corrects for variations in sample recovery and potential matrix effects (enhancement or suppression of the signal by other components in the sample), leading to highly accurate and reliable results. nih.govyoutube.com

The primary advantage of using this compound as an internal standard is the significant improvement in the reproducibility and precision of bioanalytical assays. nih.govthermofisher.com Bioanalytical method validation is a critical process to minimize errors and ensure the quality of results. thermofisher.com

Because this compound co-elutes with ibrutinib during liquid chromatography and experiences the same ionization efficiency and potential matrix effects, it effectively normalizes the analytical response. nih.govuu.nl This normalization corrects for variations that can occur between different samples or during a long analytical run. These variations can stem from inconsistencies in sample preparation, fluctuations in the performance of the LC-MS/MS system, or the presence of interfering substances in the biological matrix. thermofisher.com

Studies validating LC-MS/MS methods for ibrutinib consistently demonstrate high precision and accuracy when this compound is used as the internal standard. For instance, validation results often show coefficients of variation (%CV) for intra-day and inter-day precision to be well within the accepted limits set by regulatory bodies like the FDA. nih.govnih.gov The use of a SIL-IS like this compound is crucial for achieving the low %CV values that indicate a highly reproducible method. thermofisher.com This enhanced reproducibility ensures that the data generated is reliable for pharmacokinetic modeling and clinical decision-making. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound

Developing a robust LC-MS/MS method is essential for the simultaneous analysis of ibrutinib and its deuterated internal standard, this compound. This involves optimizing chromatographic separation, mass spectrometric detection, and sample preparation to achieve the required sensitivity, selectivity, and throughput. nih.govnih.gov

The goal of chromatographic separation is to effectively resolve ibrutinib and this compound from other components in the biological matrix to minimize interference. uu.nl Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) are commonly employed for this purpose. nih.govtandfonline.com

Several studies describe similar chromatographic conditions. A C18 column is a frequent choice, valued for its ability to separate moderately non-polar compounds like ibrutinib. nih.govtandfonline.combvsalud.org The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265). nih.govtandfonline.comuu.nl These modifiers help to improve peak shape and ionization efficiency in the mass spectrometer. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution and short run times, which are important for high-throughput analysis. tandfonline.comuu.nl

| Parameter | Method 1 tandfonline.com | Method 2 nih.gov | Method 3 uu.nl |

|---|---|---|---|

| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 50.0 mm, 1.8 µm) | ACQUITY UPLC HSS T3 (2.1×50 mm, 1.8 μm) | Bridged Ethylene (B1197577) Hybrid (BEH) C18 (dimensions not specified) |

| Mobile Phase A | Water with 0.01% formic acid | 10 mM ammonium formate with 0.1% formic acid | 0.1% v/v formic acid |

| Mobile Phase B | Methanol (B129727) with 0.01% formic acid | Acetonitrile | Acetonitrile |

| Flow Rate | 0.6 mL/min | Not specified, but run time is 6.5 min | Not specified, but run time is 3 min |

| Elution Type | Gradient | Gradient | Gradient |

| Ibrutinib Retention Time | Not specified | 3.45 min | 1.9 min |

| This compound Retention Time | Not specified | 3.33 min | Matches native compound |

Tandem mass spectrometry (MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification. uu.nl In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1) of the mass spectrometer, fragmented in the second quadrupole (Q2), and a specific product ion is monitored in the third quadrupole (Q3). nih.gov

For ibrutinib and this compound, detection is typically performed using positive ion electrospray ionization (ESI+), as their chemical structures contain basic functional groups that readily accept a proton. nih.gov The selection of precursor-to-product ion transitions is a critical step in method development. The most intense and specific transitions are chosen to maximize sensitivity and minimize potential interferences.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Ibrutinib | 441.1 | 304.2 | nih.govnih.gov |

| Ibrutinib | 441.2 | 84.1 | ijpronline.com |

| Ibrutinib | 441.1 | 138.1 | tandfonline.com |

| This compound | 446.2 | 309.2 | nih.govnih.gov |

| This compound | 446.5 | 84.1 | ijpronline.com |

| This compound | 446.1 | 138.1 | tandfonline.com |

The choice of different product ions in various studies reflects optimization based on the specific instrumentation and analytical goals.

The analysis of drugs in biological matrices like plasma requires a sample preparation step to remove proteins and other interfering components that can damage the analytical column and suppress the MS signal. nih.govuu.nl For ibrutinib analysis, protein precipitation is a widely used technique due to its simplicity, speed, and effectiveness. nih.govtandfonline.com

The procedure typically involves adding a water-miscible organic solvent, most commonly acetonitrile, to the plasma sample. nih.govtandfonline.com The addition of acetonitrile causes proteins to denature and precipitate out of the solution. After vortexing and centrifugation, the clear supernatant, which contains the analyte and the internal standard, is separated and can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated and reconstituted in the mobile phase) to increase concentration and improve sensitivity. nih.gov One common protocol involves adding four parts acetonitrile to one part plasma to ensure complete protein precipitation. nih.gov This straightforward and efficient extraction method is well-suited for high-throughput clinical laboratory settings. mdpi.com

V. Investigation of Ibrutinib Metabolism Using Deuterated Analogs in Preclinical Models

In Vitro Metabolic Profiling with Ibrutinib (B1684441) D5 as a Research Tool

Ibrutinib D5, a deuterium-labeled version of ibrutinib, is a critical tool for in vitro metabolic profiling. veeprho.com It is frequently employed as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comnih.gov The use of a stable isotope-labeled analog enhances the precision and accuracy of quantifying ibrutinib and its metabolites in complex biological matrices, such as human liver microsomes (HLMs) and hepatocytes. veeprho.comnih.govnih.gov

Enzymatic Biotransformation Pathways of Ibrutinib

Ibrutinib undergoes extensive metabolism through several key enzymatic biotransformation pathways. nih.gov The primary route involves oxidative metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process leads to the formation of several metabolites. nih.govnih.gov One of the major pathways is the epoxidation of the ethylene (B1197577) group on the acryloyl moiety, which is subsequently hydrolyzed by epoxide hydrolase to form a dihydrodiol metabolite. hyphadiscovery.comnih.gov

In addition to oxidation, another significant biotransformation route is glutathione (B108866) (GSH) conjugation. nih.govresearchgate.net This pathway can become more prominent, particularly when oxidative metabolism by CYP enzymes is impaired. nih.gov Studies using rat liver microsomes have also identified other metabolic reactions, including amide hydrolysis followed by decarboxylation and phenyl hydroxylation. ijpsonline.com

Role of Cytochrome P450 Enzymes (e.g., CYP3A4/5, CYP2D6) in Ibrutinib Metabolism

The cytochrome P450 system, particularly the CYP3A subfamily, plays a central role in the metabolism of ibrutinib. nih.govnih.gov In vitro studies using human liver microsomes and recombinant P450 enzymes have conclusively identified CYP3A4 and CYP3A5 as the principal enzymes responsible for its oxidative metabolism. nih.govnih.gov CYP3A4 is considered the primary contributor, a finding supported by the significant increase in ibrutinib exposure when co-administered with potent CYP3A inhibitors. nih.govnih.gov

| Enzyme Family | Specific Enzyme(s) | Role in Ibrutinib Metabolism |

| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for oxidative metabolism, leading to the formation of major metabolites. nih.govnih.govnih.gov |

| CYP3A5 | Contributes to oxidative metabolism, but to a lesser extent than CYP3A4. nih.gov | |

| CYP2D6 | Plays a minor role in the metabolism of ibrutinib. nih.gov | |

| Other Enzymes | Epoxide Hydrolase | Catalyzes the hydrolysis of the epoxide intermediate to form the dihydrodiol metabolite. hyphadiscovery.com |

| Glutathione S-Transferase (GST) | Facilitates the conjugation of ibrutinib with glutathione, an alternative metabolic pathway. nih.gov |

Identification and Quantification of Deuterated Ibrutinib Metabolites (e.g., Dihydrodiol Ibrutinib-D5)

The use of deuterated ibrutinib allows for the clear identification and precise quantification of its metabolites. When this compound is incubated with metabolically active systems like liver microsomes, deuterated versions of its metabolites are formed. nih.gov The most prominent of these is Dihydrodiol Ibrutinib-D5. veeprho.com

This metabolite corresponds to the non-deuterated dihydrodiol metabolite (also known as PCI-45227 or M37), which is a major, pharmacologically active metabolite of ibrutinib found circulating in plasma. nih.govnih.govhyphadiscovery.commedchemexpress.com The mass shift introduced by the deuterium (B1214612) atoms allows analytical instruments to distinguish the metabolite derived from the deuterated parent drug from endogenous compounds and non-deuterated metabolites, which is crucial for accurate pharmacokinetic analysis. veeprho.comnih.gov

| Parent Compound | Key Metabolite | Deuterated Analog | Corresponding Deuterated Metabolite | Metabolic Reaction |

| Ibrutinib | Dihydrodiol Ibrutinib (M37/PCI-45227) | This compound | Dihydrodiol Ibrutinib-D5 | CYP3A-mediated epoxidation and subsequent hydrolysis. veeprho.comhyphadiscovery.com |

| Ibrutinib | M34 (Hydroxylated metabolite) | This compound | M34-D5 | CYP3A-mediated hydroxylation. nih.gov |

| Ibrutinib | M25 (Piperidine ring-opening metabolite) | This compound | M25-D5 | CYP3A-mediated oxidation. nih.gov |

Kinetic Isotope Effect Studies on Ibrutinib Metabolism

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). plos.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond can be significantly slower. plos.org This principle is leveraged in KIE studies using this compound to investigate the mechanisms of its metabolic deactivation.

Probing Rate-Limiting Steps in Metabolic Deactivation

For ibrutinib, the primary metabolic deactivation is through CYP3A4-mediated oxidation. nih.gov By using an analog like this compound, where deuterium atoms are placed at potential sites of oxidation, researchers can determine if the initial C-H bond cleavage by the CYP enzyme is the rate-limiting step for its clearance. A lack of a significant KIE would suggest that other steps, such as product release from the enzyme or subsequent enzymatic reactions, are rate-limiting instead. plos.org

Quantifying Metabolic Shunting and Metabolite Exposure Shifts

A significant KIE on a primary metabolic pathway can lead to "metabolic shunting." plos.org When the main route of metabolism is slowed by deuteration, the parent compound may be diverted and metabolized through alternative, secondary pathways that were previously minor. plos.org

Preclinical Pharmacokinetic Research Applications of this compound

The use of this compound is a cornerstone of modern bioanalytical techniques applied in the preclinical pharmacokinetic evaluation of ibrutinib. Its primary role is to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. ijpsonline.com By adding a known quantity of this compound to biological samples (such as plasma, tissue homogenates, or microsomal incubations) prior to analysis, researchers can correct for variations in sample preparation and instrument response. This ensures that the quantification of ibrutinib and its metabolites is highly reliable and reproducible, which is essential for accurately characterizing its pharmacokinetic profile in preclinical models.

The disposition of a drug, encompassing its metabolism and distribution, is extensively studied in animal models to predict its behavior in humans. In vitro models, particularly rat liver microsomes (RLMs), are widely used for this purpose. ijpsonline.com RLMs contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions. ijpsonline.comresearchgate.net

In a typical RLM study, ibrutinib is incubated with the microsomes in the presence of necessary cofactors like NADPH. ijpsonline.comnih.gov The reaction is stopped at various time points, and the samples are analyzed to identify and quantify the metabolites formed. ijpsonline.com this compound is added during the sample workup process. In the subsequent LC-MS/MS analysis, the instrument is set to detect the mass-to-charge ratio (m/z) of both ibrutinib and this compound. Because the deuterated standard experiences similar extraction recovery and ionization efficiency as the non-deuterated ibrutinib, the ratio of their signals allows for precise quantification of the parent drug's depletion and the formation of its metabolites. ijpsonline.com

Research using this methodology has identified several metabolites of ibrutinib. For instance, studies with rat liver microsomes have successfully separated and characterized various biotransformation products. ijpsonline.comijpsonline.com One key metabolite consistently identified is PCI-45227, formed through hydroxylation. fda.gov The primary enzyme responsible for ibrutinib metabolism in both human and rat liver microsomes is CYP3A4. nih.govfda.gov

Table 1: Metabolites of Ibrutinib Identified in Rat Liver Microsome Studies This table is representative of findings from preclinical in vitro studies where a deuterated internal standard like this compound would be essential for quantification.

| Metabolite | Biotransformation | Retention Time (min) |

|---|---|---|

| M1 | Dihydrodiol Metabolite | 5.35 |

| M2 | Monohydroxylation Product | 6.48 |

| Ibrutinib | Unchanged Drug | 7.6 |

Data sourced from an in vitro study of ibrutinib with rat liver microsomes. ijpsonline.comijpsonline.com

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. researchgate.net In vitro assays using liver microsomes are the industry standard for determining a compound's intrinsic clearance (Clint), a measure of the metabolic capacity of the liver for a specific drug. The use of this compound as an internal standard is fundamental to obtaining the high-quality data needed for these calculations.

By accurately measuring the disappearance of ibrutinib over time in a microsomal incubation, researchers can determine its metabolic stability. nih.gov This data, generated with the help of this compound for precise quantification, allows for the calculation of key pharmacokinetic parameters. Studies have shown that ibrutinib is extensively metabolized, primarily by CYP3A enzymes. fda.govfda.gov The rate of this metabolism dictates its clearance.

The clearance pathways of ibrutinib are predominantly metabolic. Following metabolism in the liver, the resulting more polar metabolites are eliminated from the body, mainly through the feces via hepatobiliary excretion, as demonstrated in animal studies. fda.gov The accurate characterization of these clearance pathways in preclinical research relies on the robust quantitative data obtained using deuterated standards like this compound. This information is vital for developing physiologically-based pharmacokinetic (PBPK) models that can predict the drug's behavior in humans and anticipate potential drug-drug interactions. fda.gov

Table 2: Key In Vitro Pharmacokinetic Parameters for Ibrutinib Metabolism This table illustrates typical parameters determined in preclinical studies. The precision of these measurements relies on the use of internal standards such as this compound.

| Parameter | Description | Significance |

|---|---|---|

| Clint (Intrinsic Clearance) | The inherent ability of the liver to metabolize a drug. | Predicts hepatic clearance and extraction ratio. |

| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. | Determines dosing frequency and time to reach steady state. |

| Km (Michaelis-Menten Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Characterizes the affinity of the enzyme for the drug. |

| Vmax (Maximum Reaction Velocity) | The maximum rate of metabolism. | Indicates the saturation point of the metabolic pathway. |

These parameters are standard endpoints in in vitro drug metabolism studies. ijpsonline.com

Vi. Ibrutinib D5 As a Research Probe in Mechanistic Pharmacological Studies

Tracing Ibrutinib's Cellular and Molecular Interactions in Experimental Systems

The use of Ibrutinib (B1684441) D5 is fundamental to accurately tracing the interactions of Ibrutinib at the cellular and molecular levels. By providing a reliable standard for quantification, it allows researchers to correlate specific concentrations of Ibrutinib with observed effects on its direct target and downstream signaling pathways.

Ibrutinib functions by forming a specific covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to its irreversible inhibition. nih.govnih.gov This covalent binding permanently inactivates the kinase, and restoration of BTK activity requires the synthesis of new protein. nih.gov The potency of this irreversible inhibition is a key aspect of Ibrutinib's therapeutic effect. nih.gov

Deuterated probes such as Ibrutinib D5 are crucial for detailed investigations into these binding dynamics. In experimental systems, this compound can be used as an internal standard to precisely measure the concentration of unbound Ibrutinib. This is essential for calculating key kinetic parameters of covalent inhibition, such as the inactivation rate (k_inact) and the inhibition constant (K_I), which together describe the efficiency of the irreversible binding. nih.gov Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to study the conformational changes in the full-length BTK protein upon inhibitor binding. elifesciences.org In such studies, this compound would be essential for ensuring accurate drug concentration measurements, allowing observed conformational shifts to be reliably linked to specific levels of target engagement. elifesciences.org

The inhibition of BTK by Ibrutinib disrupts critical downstream signaling pathways that are essential for B-cell function. nih.govcellsignal.com BTK is a central node in the B-cell receptor (BCR) signaling cascade, and its inactivation has widespread effects on cellular function. researchgate.net Research studies have delineated Ibrutinib's impact on several key signaling molecules. nih.govcellsignal.comimrpress.com

PLCγ and ERK : Ibrutinib treatment has been shown to reduce the phosphorylation of Phospholipase C gamma 2 (PLCγ2) and Extracellular signal-regulated kinase (ERK), both of which are critical downstream effectors of BTK. nih.govcellsignal.com

PI3K : The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is activated in parallel to the BTK pathway and plays a role in cell survival, is also impeded by Ibrutinib. researchgate.netimrpress.com

NF-κB : Ibrutinib effectively attenuates BTK-dependent activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-survival genes. nih.govnih.gov

In studies designed to probe these effects, this compound is used as an internal standard to ensure that the measured changes in protein phosphorylation or gene expression can be accurately correlated with the specific Ibrutinib concentrations present in the cellular models.

| Pathway Component | Effect of Ibrutinib | Research Finding |

| PLCγ2 | Inhibition of phosphorylation | Ibrutinib treatment leads to a measurable decrease in phosphorylated PLCγ2. nih.govcellsignal.com |

| ERK | Inhibition of phosphorylation | Reduced levels of phosphorylated ERK are observed following Ibrutinib exposure. nih.govcellsignal.com |

| PI3K/Akt | Inhibition of pathway activation | Ibrutinib can impede downstream molecules within the BCR pathway, including PI3K and AKT. imrpress.com |

| NF-κB | Decreased activation | Ibrutinib attenuates the activation of NF-κB, reducing its nuclear translocation and protein expression. nih.gov |

Research into B-Cell Receptor Signaling Pathway Modulation

The B-cell receptor (BCR) signaling pathway is fundamental for the development, maturation, and survival of B-cells. mercer.eduvaluebasedcancer.com In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell proliferation and survival. valuebasedcancer.com Ibrutinib's primary mechanism of action is the disruption of this pathway through the inhibition of BTK. nih.govnih.gov

The activation of B-cells via the BCR is a critical process that Ibrutinib effectively blocks. valuebasedcancer.com In vitro studies using purified B-cells have demonstrated that Ibrutinib suppresses B-cell activation and the production of cytokines like IL-10 following stimulation. researchgate.net By preventing the activation of BTK, Ibrutinib abrogates the downstream signals necessary for B-cell activation, thereby preventing the initiation of the cellular programs that lead to an immune response or malignant cell expansion. valuebasedcancer.com The use of this compound in these in vitro assays allows for the establishment of precise dose-response curves, detailing the exact concentration of Ibrutinib required to inhibit B-cell activation mechanisms.

A direct consequence of inhibiting the BCR signaling pathway is the suppression of cellular proliferation and the induction of apoptosis (programmed cell death). mercer.eduvaluebasedcancer.com

Proliferation : Numerous studies have shown that Ibrutinib inhibits the proliferation and survival of malignant B-cells. imbruvicahcp.comnih.gov It effectively halts cell division and prevents the expansion of cancerous clones. nih.gov This anti-proliferative effect can be significantly enhanced by combining Ibrutinib with other agents, such as dexamethasone, in vitro. nih.gov

Apoptosis : Beyond halting proliferation, Ibrutinib actively induces apoptosis in malignant B-cells. cellsignal.comnih.gov By blocking the pro-survival signals emanating from the BCR, Ibrutinib tips the cellular balance towards cell death. nih.govnih.gov This induction of apoptosis is often dose-dependent and can be observed across various B-cell malignancy models. nih.govresearchgate.net

In cellular models designed to quantify these effects, this compound serves as an essential tool for analytical methods, ensuring that the observed rates of proliferation and apoptosis are accurately linked to the concentration of Ibrutinib administered.

| Cellular Process | Effect of Ibrutinib | Key Findings |

| Proliferation | Inhibition | Suppresses B-cell proliferation and survival. mercer.eduvaluebasedcancer.comimbruvicahcp.com |

| Apoptosis | Induction | Induces dose-dependent apoptosis in malignant B-cells. cellsignal.comnih.govresearchgate.net |

| DNA Synthesis | Inhibition | Prevents cellular DNA replication. cellsignal.com |

Exploration of Ibrutinib's Effects on Cellular Trafficking and Adhesion in Experimental Systems

In addition to its direct effects on cell survival and proliferation, Ibrutinib also profoundly impacts the ability of B-cells to traffic through the body and adhere within supportive tissue microenvironments, such as lymph nodes and bone marrow. valuebasedcancer.comimbruvicahcp.com These microenvironments provide signals that protect malignant cells and promote their growth. valuebasedcancer.com

Ibrutinib has been shown to inhibit B-cell adhesion to stromal cells and to extracellular matrix components like fibronectin. nih.gov This is achieved by disrupting the signaling pathways that control the function of integrins and other adhesion molecules. nih.govhaematologica.org By inhibiting adhesion, Ibrutinib disrupts the protective interactions between malignant cells and their microenvironment. valuebasedcancer.com This disruption also affects cell trafficking and chemotaxis (the directed movement of cells in response to chemical signals), leading to the egress of malignant B-cells from lymphoid tissues into the peripheral blood. nih.govimbruvicahcp.com This mobilization from protective niches makes the cells more susceptible to apoptosis. nih.gov One of the mechanisms implicated in this process is the downregulation of RAC2, a protein that links BCR signaling to cell adhesion. nih.gov The use of this compound in these experimental systems is critical for correlating drug concentration with the functional outcomes of cell adhesion and migration.

Vii. Broader Research Applications of Deuterated Compounds in Chemical Biology

Deuterium (B1214612) Labeling for Proteomics Research and Protein Structural Analysis

Deuterium labeling is an indispensable technique in modern proteomics and the study of protein structures. nih.gov Two prominent mass spectrometry (MS)-based methods that utilize deuterium are heavy water (D₂O) labeling for protein turnover analysis and hydrogen-deuterium exchange mass spectrometry (HDX-MS) for probing protein conformation and dynamics. nih.govbiorxiv.orgpromega.com

In metabolic labeling experiments, cells or organisms are cultured in media containing D₂O. nih.govbiorxiv.org Deuterium from the heavy water is incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis. nih.govbiorxiv.org These newly synthesized, deuterium-labeled amino acids are then incorporated into proteins. nih.gov By using mass spectrometry to measure the rate of deuterium incorporation over time, researchers can accurately determine the synthesis and degradation rates (i.e., turnover kinetics) of proteins on a proteome-wide scale. nih.govbiorxiv.org This method is versatile and has been used to map the protein turnover landscape in various cell types, including human induced pluripotent stem cells (hiPSCs), and to identify proteins with short half-lives that are crucial for processes like cell cycle control. biorxiv.orgbiorxiv.org

HDX-MS provides information about protein structure and conformational changes. nih.govpromega.com The technique is based on the principle that hydrogen atoms on the protein backbone can exchange with deuterium atoms when the protein is exposed to a deuterated buffer like D₂O. nih.gov The rate of this exchange is highly dependent on the solvent accessibility and hydrogen bonding of the backbone amide hydrogens. nih.gov Regions of the protein that are tightly folded or involved in binding interactions are protected from exchange, whereas flexible or disordered regions exchange more rapidly. nih.gov By measuring the mass increase of the protein or its peptic fragments over time, a map of solvent accessibility can be generated, revealing details about the protein's structure, dynamics, and interactions with other molecules, such as drugs. nih.govpromega.com For instance, HDX-MS has been used to identify allosteric binding sites on enzymes, providing crucial insights for drug design. promega.com

Utilization in Metabolic Tracer Studies and Isotopic Imaging Techniques

Deuterated compounds are extensively used as stable isotope tracers to map metabolic pathways and quantify fluxes in vivo, offering a safe alternative to radioactive isotopes for human studies. nih.gov The low natural abundance of deuterium (approximately 0.01%) means that administered deuterated substrates provide a strong, clear signal against a minimal background. nih.gov

Metabolic tracer studies often involve administering a deuterated substrate, such as D-[6,6′-²H₂]glucose or deuterated water (D₂O), and tracking the appearance of the deuterium label in various downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This allows researchers to trace the fate of specific atoms through complex metabolic networks, elucidate novel pathways, and identify metabolic bottlenecks. osti.gov D₂O is particularly useful as a cost-effective, substrate-agnostic tracer that can label numerous molecules involved in central carbon metabolism. osti.gov

A significant advancement in this area is Deuterium Metabolic Imaging (DMI), a magnetic resonance imaging (MRI)-based technique that allows for the non-invasive, three-dimensional visualization of the metabolic fate of deuterated substrates in real-time. nih.gov After a subject is given a deuterated compound, such as deuterated glucose, DMI can detect and map the spatial distribution of both the administered substrate and its metabolic products, like lactate (B86563) and glutamate. nih.gov This provides unique insights into the spatial biochemistry of living tissues and has shown potential for investigating metabolic processes in both healthy and diseased states. nih.gov

Development of Deuterated Analogs as Research Tools for Understanding Drug-Target Engagement

The development of deuterated analogs of drug molecules, such as Ibrutinib (B1684441) D5, serves as a critical research strategy for elucidating drug metabolism and understanding drug-target engagement. alfa-chemistry.commusechem.com The primary principle underlying this application is the kinetic isotope effect (KIE). nih.govmusechem.com The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning it requires more energy to break. musechem.com Consequently, if the cleavage of a C-H bond is a rate-limiting step in a drug's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down its metabolism. nih.gov

This "metabolic switching" has several research applications:

Elucidating Metabolic Pathways: By strategically placing deuterium at different positions on a drug molecule and comparing the metabolic profiles of the deuterated and non-deuterated versions, researchers can identify the specific sites most vulnerable to metabolic breakdown ("soft spots"). nih.gov This information is invaluable for designing new chemical entities with improved pharmacokinetic properties.

Viii. Emerging Trends and Future Directions in Deuterated Pharmaceutical Research

Advancements in Deuteration Chemistry for Novel Research Probes

The development of sophisticated deuteration techniques is crucial for creating novel research probes to investigate biological processes and drug mechanisms. assumption.edu These methods allow for the precise, site-selective incorporation of deuterium (B1214612) into complex molecules like Ibrutinib (B1684441).

Recent breakthroughs in deuteration chemistry include:

Photocatalytic Deuteration: This method uses light to initiate the deuteration process, often under mild conditions that are compatible with sensitive functional groups found in many pharmaceuticals. assumption.edu

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Transition metals are used as catalysts to facilitate the exchange of hydrogen for deuterium, offering high selectivity for specific positions on a molecule. assumption.edu

Deuterated Reagents: The use of reagents that are already deuterated provides a direct way to introduce deuterium during the synthesis of a drug molecule. nih.gov

Deuterium-labeled compounds, such as Ibrutinib D5, are invaluable tools for pharmacokinetic studies and for elucidating metabolic pathways. A notable application in this area is the use of deuterated water (²H₂O) as a general labeling agent to study cell kinetics in patients. In a study involving patients with chronic lymphocytic leukemia (CLL) treated with ibrutinib, deuterated water was used to label the DNA of proliferating leukemia cells. ashpublications.org This innovative approach allowed researchers to directly measure the effects of ibrutinib on the birth and death rates of cancer cells, providing crucial insights into its mechanism of action. ashpublications.org The study revealed that ibrutinib not only inhibits the proliferation of leukemia cells but also promotes their death, likely by disrupting survival signals within lymphoid tissues. ashpublications.org

Table 1: Methodologies in Deuteration Chemistry

| Methodology | Description | Relevance to Research Probes |

| Photocatalytic Deuteration | Utilizes light to drive the deuteration reaction, allowing for mild reaction conditions. assumption.edu | Enables the synthesis of complex deuterated molecules with sensitive functional groups for use as probes. assumption.edu |

| Metal-Catalyzed HIE | Employs transition metal catalysts for site-selective hydrogen-deuterium exchange. assumption.edu | Allows for precise labeling of specific molecular sites to study localized metabolic processes. assumption.edu |

| Deuterated Water Labeling | Involves the administration of heavy water to label newly synthesized cells or molecules in vivo. ashpublications.orgnih.gov | Provides a powerful method to study the kinetics of cell populations and drug effects directly in patients. ashpublications.orgnih.gov |

Computational Modeling and Predictive Analytics for Deuterated Compounds in Research

Computational modeling and predictive analytics are becoming indispensable tools in the development of deuterated pharmaceuticals. These approaches can forecast the effects of deuteration on a drug's properties, thereby accelerating the research and development process. nih.govclinicaltrialsarena.comresearchgate.net

For a compound like ibrutinib, which exhibits significant variability in its pharmacokinetics among patients, computational models can be particularly insightful. nih.gov Population pharmacokinetic (PK) models have been developed to understand and predict the concentration of ibrutinib in the body over time. nih.govnih.gov These models can simulate how factors like co-administered drugs that inhibit metabolic enzymes (such as CYP3A) affect ibrutinib levels. nih.gov

By integrating data from in vitro studies and preclinical experiments, physiologically based pharmacokinetic (PBPK) models can be constructed. For ibrutinib, such models have been used to predict drug-drug interactions and to establish dosing regimens that could be safer and more effective. nih.gov The kinetic isotope effect, which is the underlying principle of deuteration's impact on metabolism, can be incorporated into these models to predict how a deuterated version like this compound would behave differently from its non-deuterated parent.

Predictive analytics, powered by machine learning and artificial intelligence, can analyze vast datasets from clinical trials and real-world evidence to identify patterns and predict outcomes. researchgate.net For deuterated compounds, these analytics could predict which patient populations are most likely to benefit from the altered metabolic profile of the drug.

Table 2: Parameters in Computational Modeling of Ibrutinib Pharmacokinetics

| Parameter | Description | Significance in Modeling |

| AUC (Area Under the Curve) | A measure of total drug exposure over time. nih.gov | A key indicator of bioavailability; modeling showed a ~10-fold increase in ibrutinib AUC in the absence of CYP3A metabolism. nih.gov |

| CYP3A-mediated metabolism | The primary pathway for the breakdown of ibrutinib in the body. nih.gov | Inhibiting this pathway, mimicked by deuteration at metabolic sites, can significantly increase drug exposure. nih.gov |

| Population PK Model | A statistical model that describes the pharmacokinetics in a population and quantifies inter-individual variability. nih.gov | Used to simulate different dosing scenarios and predict their outcomes in diverse patient groups. nih.gov |

| PBPK Model | A mechanistic model that simulates drug absorption, distribution, metabolism, and excretion based on physiological and biochemical data. nih.gov | Can predict clinical doses and the impact of drug-drug interactions from preclinical data. nih.gov |

Integration of Deuterated Compound Research in Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. Deuterated compounds like this compound can be powerful tools in this field, enabling researchers to trace the flow of molecules through metabolic networks and to understand how drugs perturb these systems on a global scale. nih.gov

The study that utilized deuterated water to track CLL cell kinetics in patients on ibrutinib is a prime example of a systems-level investigation. ashpublications.orgnih.gov By measuring the rates of cell proliferation and death, the researchers gained a dynamic understanding of how the drug affects the entire population of leukemia cells within the patient. ashpublications.org The findings from this study, which correlated higher CLL cell death rates on ibrutinib with specific genetic markers (unmutated IGHV and ZAP-70+), demonstrate how deuterated probes can help to link molecular characteristics to systemic responses. ashpublications.org

Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that can be integrated with computational modeling to study protein dynamics and interactions. researchgate.netacs.org This method measures the rate at which protein backbone hydrogens exchange with deuterium in a solvent. acs.org By comparing the exchange rates in the presence and absence of a drug like this compound, researchers can identify the specific regions of the target protein (BTK) that are affected by drug binding. This information provides a detailed picture of the drug-target interaction at a molecular level and can be used to build more accurate 3D models of the complex. researchgate.net

The integration of data from deuterated compound studies with other "omics" data (genomics, proteomics, metabolomics) within a systems biology framework will ultimately lead to a more holistic understanding of drug action and disease pathology.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Ibrutinib D5’s isotopic purity and structural integrity in preclinical studies?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions, complemented by high-resolution mass spectrometry (HR-MS) for isotopic distribution analysis. High-performance liquid chromatography (HPLC) with UV detection can assess chemical stability, while X-ray crystallography or differential scanning calorimetry (DSC) may verify crystallinity. Ensure protocols align with ICH guidelines for impurity profiling .

Q. How should researchers design stability studies to assess this compound under various physiological conditions?

- Methodological Answer : Conduct accelerated stability testing at controlled temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH) over 1–6 months. Use biorelevant media (e.g., simulated gastric fluid) to evaluate pH-dependent degradation. Monitor deuterium retention via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare degradation pathways to non-deuterated Ibrutinib to identify isotopic effects .

Q. What in vitro models are most appropriate for preliminary evaluation of this compound’s target inhibition efficacy?

- Methodological Answer : Employ BTK kinase inhibition assays (e.g., time-resolved fluorescence resonance energy transfer, TR-FRET) using recombinant enzymes. Validate results in primary B-cell cultures or chronic lymphocytic leukemia (CLL) cell lines. Include non-deuterated Ibrutinib as a control to quantify deuterium’s impact on IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data regarding this compound’s target engagement efficiency?

- Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with BTK occupancy in peripheral blood mononuclear cells (PBMCs). Use positron emission tomography (PET) imaging with radiolabeled tracers to assess tissue-specific target engagement. Investigate species-specific metabolic differences using humanized mouse models .

Q. What experimental frameworks are optimal for evaluating the metabolic consequences of deuterium substitution in this compound?

- Methodological Answer : Conduct comparative studies using stable isotope-labeled (¹³C/²H) Ibrutinib in hepatocyte incubations. Apply ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution orbitrap MS to identify deuterium-sensitive metabolites. Quantify deuterium kinetic isotope effects (KIEs) on cytochrome P450 (CYP) metabolism using enzyme kinetics assays .

Q. How should researchers address discrepancies in reported isotopic effects on this compound’s plasma half-life across species?

- Methodological Answer : Standardize cross-species studies by controlling for genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP3A4/5). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human data from preclinical models. Validate findings with microdosing trials in healthy volunteers using accelerator MS for trace-level detection .

Q. What statistical approaches are recommended for analyzing high-dimensional datasets from this compound’s multi-omics studies?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to integrate transcriptomic, proteomic, and metabolomic data. Use machine learning algorithms (e.g., random forest) to identify deuterium-specific biomarkers. Adjust for batch effects and confounding variables using linear mixed-effects models .

Methodological Considerations

- Data Reliability : Ensure raw data (e.g., NMR spectra, chromatograms) are archived with metadata on instrument parameters and calibration standards. Report uncertainties in isotopic purity measurements as ±SD .

- Ethical Compliance : For human-derived samples, adhere to GDPR requirements for anonymization and obtain IRB approval before data collection .

- Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework (OSF) and include negative controls in all assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.